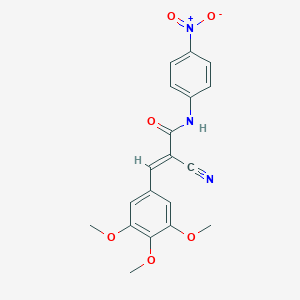

(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a chemical compound. It has been mentioned in the context of synthesis and cytotoxic evaluation .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with different aryl azides . The key steps involved consecutive Chan–Lam- and Buchwald–Hartwig couplings .Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide, a reactive molecule, is extensively studied for its formation during food processing and its impact on human health. It forms in food through the Maillard reaction, particularly from asparagine and reducing sugars at high temperatures. Understanding the chemistry and biochemistry of acrylamide is crucial for developing methods to reduce its levels in foods, thus minimizing potential health risks (Friedman, 2003).

Mechanisms of Formation and Mitigation Strategies

Research has focused on elucidating the mechanisms behind acrylamide formation in heated foods and identifying effective mitigation strategies. This includes the selection of raw materials with lower precursor levels, optimizing cooking processes, and employing additives that can reduce acrylamide formation. Such strategies are vital for food industries aiming to lower the acrylamide content in their products without adversely affecting food quality and safety (Pedreschi, Mariotti, & Granby, 2014).

Toxicological Research and Risk Assessment

Acrylamide's potential neurotoxic, genotoxic, and carcinogenic effects have prompted toxicological studies and risk assessments. These efforts aim to understand acrylamide's metabolism, its effects on the human body, and the risks associated with exposure through diet. Research findings support the development of dietary guidelines and regulations to protect public health (Exon, 2006).

Probiotics for Acrylamide Mitigation

Emerging research suggests that certain probiotics, especially Lactobacillus species, may help reduce acrylamide levels in food products. These probiotics can bind to or degrade acrylamide, potentially offering a novel and natural method for mitigating acrylamide's presence in the food supply (Khorshidian et al., 2020).

properties

IUPAC Name |

(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-26-16-9-12(10-17(27-2)18(16)28-3)8-13(11-20)19(23)21-14-4-6-15(7-5-14)22(24)25/h4-10H,1-3H3,(H,21,23)/b13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBADARPUFWRTFY-MDWZMJQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363323.png)

![7-Bromo-1-(2-fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363325.png)

![2-{4-[2-(3-Methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B363326.png)

![2-Benzyl-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363331.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363335.png)

![1-[4-(Benzyloxy)phenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363342.png)

![1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363344.png)

![5,10-bis(4-methoxyphenyl)-2,7-dimethyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363345.png)

![4,11-Dimethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B363346.png)

![2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B363348.png)

![ethyl 2-ethyl-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B363361.png)

![1,10-dimethyl-2,5-dioxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B363363.png)

![4-[(2-pyridinylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363375.png)